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Compound of Interest

Compound Name:
3-(aminomethyl)pyridin-2(1H)-one

hydrochloride

Cat. No.: B128306 Get Quote

For distribution to: Researchers, scientists, and drug development professionals.

Abstract
This application note provides a detailed protocol for the synthesis of 3-(aminomethyl)pyridin-
2(1H)-one hydrochloride, a valuable building block in medicinal chemistry. Two primary

synthetic routes are presented, starting from either 2-hydroxy-3-cyanopyridine or 2-methoxy-3-

cyanopyridine. Both methods are reliable and scalable for laboratory settings. The protocols

include step-by-step procedures, reagent specifications, reaction conditions, and purification

techniques. All quantitative data is summarized for clarity, and a visual representation of the

synthetic workflow is provided.

Introduction
3-(Aminomethyl)pyridin-2(1H)-one and its hydrochloride salt are important intermediates in the

synthesis of various pharmaceutical compounds. The presence of a primary amine and a

pyridinone scaffold allows for diverse chemical modifications, making it a versatile synthon for

the development of novel therapeutic agents. This document outlines two effective methods for

its preparation.
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Two principal routes for the synthesis of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride
are detailed below.

Route 1: From 2-Hydroxy-3-cyanopyridine

This route involves the direct catalytic hydrogenation of the nitrile group of 2-hydroxy-3-

cyanopyridine to the corresponding aminomethyl group.

Route 2: From 2-Methoxy-3-cyanopyridine

This two-step route begins with the catalytic hydrogenation of the nitrile group of 2-methoxy-3-

cyanopyridine, followed by the demethylation of the resulting 3-(aminomethyl)-2-

methoxypyridine to yield the final product.
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Step
Starting
Material

Product
Reagents
and
Conditions

Yield (%) Purity (%)

Route 1

Hydrogenatio

n

2-Hydroxy-3-

cyanopyridine

3-

(Aminomethyl

)pyridin-

2(1H)-one

Raney®

Nickel, H₂,

NH₃/MeOH,

50 °C, 100

psi

~85 >95

Salt

Formation

3-

(Aminomethyl

)pyridin-

2(1H)-one

3-

(Aminomethyl

)pyridin-

2(1H)-one

hydrochloride

Concentrated

HCl,

Isopropanol

>95 >98

Route 2

Hydrogenatio

n

2-Methoxy-3-

cyanopyridine

3-

(Aminomethyl

)-2-

methoxypyridi

ne

Pd/C, H₂,

MeOH, rt, 50

psi

~90 >97

Demethylatio

n

3-

(Aminomethyl

)-2-

methoxypyridi

ne

3-

(Aminomethyl

)pyridin-

2(1H)-one

hydrochloride

48% aq. HBr,

120 °C
~80 >95

Experimental Protocols
Route 1: Synthesis from 2-Hydroxy-3-cyanopyridine
Step 1: Catalytic Hydrogenation of 2-Hydroxy-3-cyanopyridine

Materials:
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2-Hydroxy-3-cyanopyridine (1.0 eq)

Raney® Nickel (50% slurry in water, ~0.2 eq by weight of dry catalyst)

Methanol (MeOH)

Ammonia (7 N solution in MeOH)

Hydrogen gas (H₂)

Celite®

Procedure:

To a high-pressure autoclave, add 2-hydroxy-3-cyanopyridine and methanol.

Carefully add the Raney® Nickel slurry.

Add the methanolic ammonia solution. The use of ammonia helps to prevent the formation

of secondary amine byproducts.

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

Pressurize the vessel with hydrogen gas to 100 psi.

Heat the reaction mixture to 50 °C and stir vigorously for 12-16 hours, monitoring the

reaction by TLC or LC-MS.

After the reaction is complete, cool the autoclave to room temperature and carefully vent

the hydrogen gas.

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad

with methanol.

Concentrate the filtrate under reduced pressure to obtain crude 3-(aminomethyl)pyridin-

2(1H)-one.

Step 2: Formation of the Hydrochloride Salt
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Materials:

Crude 3-(aminomethyl)pyridin-2(1H)-one

Isopropanol (IPA)

Concentrated Hydrochloric Acid (HCl)

Procedure:

Dissolve the crude 3-(aminomethyl)pyridin-2(1H)-one in a minimal amount of isopropanol.

Cool the solution in an ice bath.

Slowly add concentrated hydrochloric acid dropwise with stirring until the pH is acidic (pH

~1-2).

A precipitate will form. Continue stirring in the ice bath for 30 minutes.

Collect the solid by vacuum filtration, wash with cold isopropanol, and then with diethyl

ether.

Dry the solid under vacuum to afford 3-(aminomethyl)pyridin-2(1H)-one hydrochloride
as a white to off-white solid.

Route 2: Synthesis from 2-Methoxy-3-cyanopyridine
Step 1: Catalytic Hydrogenation of 2-Methoxy-3-cyanopyridine

Materials:

2-Methoxy-3-cyanopyridine (1.0 eq)

10% Palladium on Carbon (Pd/C) (5 mol%)

Methanol (MeOH)

Hydrogen gas (H₂)
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Celite®

Procedure:

To a hydrogenation vessel, add 2-methoxy-3-cyanopyridine and methanol.

Carefully add the 10% Pd/C catalyst.

Seal the vessel and purge with nitrogen, followed by hydrogen.

Pressurize the vessel with hydrogen gas to 50 psi.

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

Upon completion, carefully vent the hydrogen gas.

Filter the mixture through Celite® to remove the catalyst, and wash the pad with methanol.

Concentrate the filtrate under reduced pressure to yield crude 3-(aminomethyl)-2-

methoxypyridine.

Step 2: Demethylation and Salt Formation

Materials:

Crude 3-(aminomethyl)-2-methoxypyridine

48% aqueous Hydrobromic Acid (HBr)

Procedure:

To a round-bottom flask, add the crude 3-(aminomethyl)-2-methoxypyridine.

Add 48% aqueous HBr.

Heat the mixture to reflux (approximately 120 °C) for 4-6 hours. Monitor the reaction by

TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature and then in an ice bath to

crystallize the product.

Collect the solid by vacuum filtration, wash with a small amount of cold water, and then

with acetone.

Dry the solid under vacuum to yield 3-(aminomethyl)pyridin-2(1H)-one hydrobromide.

To obtain the hydrochloride salt, the free base can be liberated by neutralization with a

suitable base, extracted, and then treated with HCl as described in Route 1, Step 2.

Alternatively, an ion-exchange resin can be employed.

Mandatory Visualization

Route 1

Route 2

2-Hydroxy-3-cyanopyridine 3-(Aminomethyl)pyridin-2(1H)-one
Raney® Ni, H₂, NH₃/MeOH 3-(Aminomethyl)pyridin-2(1H)-one

Hydrochloride

Conc. HCl, IPA

2-Methoxy-3-cyanopyridine 3-(Aminomethyl)-2-methoxypyridine
Pd/C, H₂, MeOH 3-(Aminomethyl)pyridin-2(1H)-one

Hydrochloride

48% aq. HBr

Click to download full resolution via product page

Caption: Synthetic routes to 3-(aminomethyl)pyridin-2(1H)-one hydrochloride.

To cite this document: BenchChem. [Synthesis Protocol for 3-(Aminomethyl)pyridin-2(1H)-
one Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128306#synthesis-protocol-for-3-aminomethyl-
pyridin-2-1h-one-hydrochloride]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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